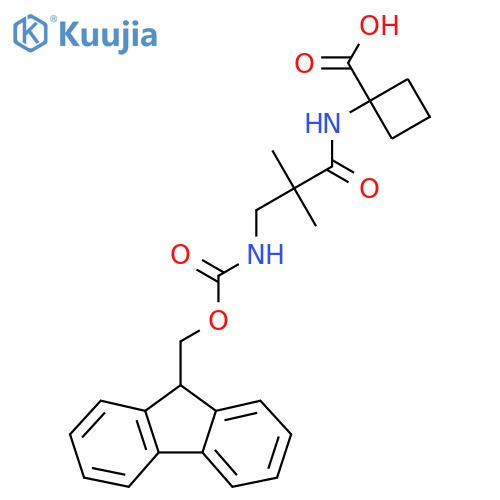

Cas no 2172206-55-0 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocyclobutane-1-carboxylic acid)

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocyclobutane-1-carboxylic acid

- 1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cyclobutane-1-carboxylic acid

- EN300-1487927

- 2172206-55-0

-

- インチ: 1S/C25H28N2O5/c1-24(2,21(28)27-25(22(29)30)12-7-13-25)15-26-23(31)32-14-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,20H,7,12-15H2,1-2H3,(H,26,31)(H,27,28)(H,29,30)

- InChIKey: DVRWWWGBJTWHCA-UHFFFAOYSA-N

- ほほえんだ: OC(C1(CCC1)NC(C(C)(C)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

- せいみつぶんしりょう: 436.19982200g/mol

- どういたいしつりょう: 436.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 32

- 回転可能化学結合数: 8

- 複雑さ: 710

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 105Ų

- 疎水性パラメータ計算基準値(XlogP): 3.5

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocyclobutane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1487927-5.0g |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cyclobutane-1-carboxylic acid |

2172206-55-0 | 5g |

$9769.0 | 2023-06-06 | ||

| Enamine | EN300-1487927-500mg |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cyclobutane-1-carboxylic acid |

2172206-55-0 | 500mg |

$3233.0 | 2023-09-28 | ||

| Enamine | EN300-1487927-10000mg |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cyclobutane-1-carboxylic acid |

2172206-55-0 | 10000mg |

$14487.0 | 2023-09-28 | ||

| Enamine | EN300-1487927-2.5g |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cyclobutane-1-carboxylic acid |

2172206-55-0 | 2.5g |

$6602.0 | 2023-06-06 | ||

| Enamine | EN300-1487927-100mg |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cyclobutane-1-carboxylic acid |

2172206-55-0 | 100mg |

$2963.0 | 2023-09-28 | ||

| Enamine | EN300-1487927-1.0g |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cyclobutane-1-carboxylic acid |

2172206-55-0 | 1g |

$3368.0 | 2023-06-06 | ||

| Enamine | EN300-1487927-1000mg |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cyclobutane-1-carboxylic acid |

2172206-55-0 | 1000mg |

$3368.0 | 2023-09-28 | ||

| Enamine | EN300-1487927-0.5g |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cyclobutane-1-carboxylic acid |

2172206-55-0 | 0.5g |

$3233.0 | 2023-06-06 | ||

| Enamine | EN300-1487927-0.25g |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cyclobutane-1-carboxylic acid |

2172206-55-0 | 0.25g |

$3099.0 | 2023-06-06 | ||

| Enamine | EN300-1487927-250mg |

1-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]cyclobutane-1-carboxylic acid |

2172206-55-0 | 250mg |

$3099.0 | 2023-09-28 |

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocyclobutane-1-carboxylic acid 関連文献

-

Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225

-

Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902

1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocyclobutane-1-carboxylic acidに関する追加情報

Professional Introduction to Compound with CAS No. 2172206-55-0 and Product Name: 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocyclobutane-1-carboxylic acid

The compound with the CAS number 2172206-55-0 and the product name 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocyclobutane-1-carboxylic acid represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of a fluoren-9-ylmethoxycarbonyl moiety suggests a strong affinity for biological targets, while the cyclobutane ring introduces rigidity that can enhance binding affinity and selectivity.

In recent years, the integration of fluorene-based scaffolds into pharmaceutical compounds has demonstrated remarkable efficacy in modulating biological pathways. The fluoren-9-yl group, in particular, is known for its ability to interact with various enzymes and receptors due to its aromaticity and electronic properties. This feature makes it an attractive component for designing molecules with enhanced pharmacokinetic profiles. The methoxycarbonyl substituent further contributes to the compound's solubility and stability, which are critical factors in drug formulation and delivery.

The core structure of this compound, 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocyclobutane-1-carboxylic acid, incorporates an amide linkage that is commonly found in bioactive molecules. The amide group not only provides a site for hydrogen bonding but also influences the overall conformation of the molecule. This conformational flexibility is essential for optimizing interactions with biological targets such as proteins and nucleic acids. Additionally, the 2,2-dimethylpropanamido moiety contributes to the steric bulk of the molecule, which can be strategically employed to improve binding affinity by reducing off-target interactions.

Recent studies have highlighted the importance of cyclobutane-based scaffolds in medicinal chemistry due to their ability to mimic natural product structures and enhance metabolic stability. The cyclobutane ring in this compound provides a rigid framework that can be fine-tuned to fit specific binding pockets. This rigidity is particularly advantageous in designing molecules that require high precision in their interactions with biological targets. Furthermore, the presence of multiple substituents allows for extensive structural modifications, enabling researchers to optimize pharmacological properties such as potency, selectivity, and pharmacokinetics.

The fluoren-9-ylmethoxycarbonyl}amino group is a key feature of this compound, as it combines the benefits of both fluorene-based scaffolds and amino acid derivatives. The amino group provides a site for further functionalization, allowing for the attachment of other pharmacophores or tags that can enhance drug-like properties. This modular approach is particularly useful in drug discovery pipelines where multiple iterations are often required to achieve optimal activity. The methoxycarbonyl group also serves as a protecting group for the amino function, ensuring stability during synthetic procedures.

From a synthetic perspective, the preparation of 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocyclobutane-1-carboxylic acid involves multiple steps that require careful optimization. The introduction of the fluorene moiety necessitates high-yielding coupling reactions such as Buchwald-Hartwig amination or Stille coupling. These reactions must be conducted under conditions that preserve both reactivity and selectivity to avoid unwanted side products. Additionally, the incorporation of the cyclobutane ring requires cyclization strategies that are compatible with the existing functional groups.

The pharmacological potential of this compound has been explored in several preclinical studies. Initial assays have shown promising activity against various targets relevant to human diseases. For instance, preliminary data suggest that derivatives of this compound may exhibit inhibitory effects on enzymes involved in cancer progression or inflammatory responses. These findings are supported by computational modeling studies that predict favorable interactions between the fluoren-9-ylmethoxycarbonyl}amino group and key residues in target proteins.

In conclusion, 1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocyclobutane-1-carboxylic acid (CAS No. 2172206-55-0) represents a novel and versatile molecule with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further development into therapeutic agents targeting various diseases. As research continues to uncover new applications for fluorene-based scaffolds and cyclobutane derivatives, compounds like this one are poised to play a crucial role in advancing drug discovery efforts worldwide.

2172206-55-0 (1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidocyclobutane-1-carboxylic acid) 関連製品

- 1805084-93-8(3-(Aminomethyl)-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-carboxaldehyde)

- 49776-82-1(6-Heptenyl Isothiocyanate)

- 866591-02-8(2-3-(4-chlorobenzenesulfonyl)-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl-N-(4-methylphenyl)acetamide)

- 2228888-70-6(tert-butyl N-2-amino-1-(3-nitro-1H-pyrazol-4-yl)ethylcarbamate)

- 2169219-70-7(1-(2,3-dihydro-1,4-benzodioxin-2-yl)-2,2,2-trifluoroethan-1-ol)

- 898644-99-0(2-ethyl-1-2-methoxy-5-(propan-2-yl)benzenesulfonyl-1H-imidazole)

- 1804516-29-7(Methyl 2,3-dichloro-4-(difluoromethoxy)benzoate)

- 94527-39-6(1-Bromo-4-methoxy-2-(methoxymethyl)benzene)

- 1804660-84-1(3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-acetonitrile)

- 2323054-02-8(5-Hydroxy-4H-pyrazolo[1,5-a]pyrimidin-7-one)